molecular formula C16H23ClN2O B3335768 N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide CAS No. 1353975-72-0

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

Cat. No.: B3335768
CAS No.: 1353975-72-0
M. Wt: 294.82 g/mol
InChI Key: IATOYQCUOIQASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a chloro group at the 2-position of the acetamide moiety, and an ethyl group attached to the nitrogen atom of the acetamide. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives such as this compound N-oxide.

    Reduction: Reduced derivatives such as N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-ethanolamine.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels, making it a valuable tool in neuropharmacological research.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological activities.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby influencing neurotransmitter release and neuronal excitability .

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOYQCUOIQASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174102
Record name Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-72-0
Record name Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Reactant of Route 4
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.